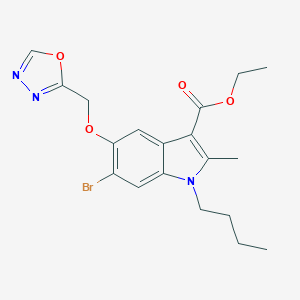
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate, also known as compound 1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to have a high selectivity index, which means that it is more toxic to cancer cells than normal cells. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
However, one of the limitations of using this compound 1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.
Orientations Futures
There are several future directions for research on ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the this compound. Another area of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of the this compound.
In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential therapeutic applications. Studies could also be conducted to investigate the toxicity and pharmacokinetics of the this compound in vivo. Overall, this compound 1 has the potential to be a promising candidate for the development of anticancer and anti-inflammatory drugs, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 involves a multi-step process that starts with the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 6-bromo-1-butyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate in the presence of triethylamine to yield the desired this compound. The final step involves the reaction of the product with 1,3,4-oxadiazol-2-ylmethanol in the presence of acetic acid to form this compound 1.
Applications De Recherche Scientifique
Compound 1 has been the subject of extensive research due to its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research has been its anti-inflammatory properties. Compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C19H22BrN3O4 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C19H22BrN3O4/c1-4-6-7-23-12(3)18(19(24)25-5-2)13-8-16(14(20)9-15(13)23)26-10-17-22-21-11-27-17/h8-9,11H,4-7,10H2,1-3H3 |
Clé InChI |
UBNKUJDURMZFFF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
SMILES canonique |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)


![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
